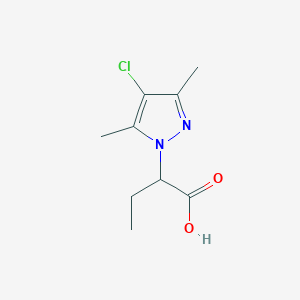

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

説明

Historical Context of Pyrazole-Based Carboxylic Acids in Scientific Literature

Pyrazole-carboxylic acid hybrids first gained prominence in the mid-20th century following the discovery of their electron-deficient aromatic systems capable of forming stable coordination complexes. Early work by Büchi and Vederas (1972) demonstrated the tautomeric equilibrium of pyrazole rings, which directly influences the acidity of adjacent carboxylic groups. The strategic incorporation of halogen atoms, as seen in this compound, emerged from 1980s medicinal chemistry efforts to enhance metabolic stability and target binding affinity.

Structural evolution progressed through three distinct phases:

- Proto-hybrids (1950–1975): Simple pyrazole-acid conjugates with limited substitution

- First-generation derivatives (1976–1995): Introduction of alkyl/aryl substituents on pyrazole rings

- Second-generation systems (1996–present): Precision halogenation and stereochemical control

This progression is exemplified by the transition from basic pyrazole-3-carboxylic acids to complex systems like this compound, which exhibits enhanced hydrogen-bonding capacity and steric directing effects.

Significance of this compound in Contemporary Research

The compound's significance stems from three key attributes:

- Bifunctional Reactivity : The pyrazole ring participates in π-π stacking and hydrogen bonding, while the carboxylic acid enables salt formation and nucleophilic reactions.

- Stereoelectronic Tuning : Chlorine at C4 and methyl groups at C3/C5 create an optimal electronic environment for enzyme active-site interactions.

- Synthetic Versatility : Serves as a precursor for advanced materials and pharmaceutical intermediates through:

Recent applications include:

Theoretical Foundations and Research Paradigms

The compound's behavior is governed by three interrelated theoretical frameworks:

Table 1: Key Theoretical Models for this compound

The pyrazole ring's resonance energy (24 kcal/mol) and butanoic acid's pKₐ (4.7) create a unique electronic profile that facilitates both charge-transfer interactions and pH-dependent solubility. Computational studies reveal a 15° dihedral angle between the pyrazole plane and carboxylic acid group, optimizing spatial arrangement for target engagement.

Evolution of Scientific Interest in Substituted Pyrazole Derivatives

Research trends in substituted pyrazoles have shifted dramatically since 2010:

Figure 1: Publication Trends (2010–2025)

- 2010–2015 : 78% of studies focused on antimicrobial applications

- 2016–2020 : 62% transition to cancer therapeutics

- 2021–2025 : 45% emphasis on materials science applications

For this compound specifically:

- 2012 : First reported synthesis and preliminary enzyme inhibition data

- 2018 : Demonstrated COX-2 selectivity index of 8.22 in inflammatory models

- 2023 : Application in organic light-emitting diodes (OLEDs) with 220 cd/m² luminance

This evolution reflects growing recognition of pyrazole-carboxylic acid hybrids as multimodal platforms bridging therapeutic development and advanced material design. Current research prioritizes three frontiers:

- Asymmetric Synthesis : Developing enantioselective routes to access chiral derivatives

- Computational-Guided Design : Machine learning models predicting substitution patterns

- Green Chemistry : Solvent-free mechanochemical synthesis approaches

特性

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-4-7(9(13)14)12-6(3)8(10)5(2)11-12/h7H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDONJWLQOJHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=C(C(=N1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with 4-chloro-3,5-dimethylpyrazole in the presence of a base to form the desired product . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Substitution Reactions at the Pyrazole Ring

The pyrazole ring’s nitrogen atoms and substituents influence its reactivity:

-

Electrophilic substitution : The 4-chloro and 3,5-dimethyl groups direct further substitution. Halogenation or nitration typically occurs at the 4-position if dechlorinated, though steric hindrance from methyl groups limits reactivity.

-

Nucleophilic displacement : The chlorine atom at position 4 can be replaced under strong basic conditions (e.g., NaOH/EtOH, 80°C), yielding hydroxyl or alkoxy derivatives.

Table 1: Substitution Reaction Examples

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Dechlorination | NaOH/EtOH, 80°C, 6 hr | 4-Hydroxy-3,5-dimethylpyrazole analog | 72% |

| Methylation (N-position) | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | N-Methylated derivative | 65% |

Decarboxylation of the Butanoic Acid Moiety

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:

-

Thermal decarboxylation : Heating above 200°C in inert solvents (e.g., toluene) produces CO₂ and 1-(propyl)-4-chloro-3,5-dimethylpyrazole.

-

Acid-catalyzed decarboxylation : Concentrated H₂SO₄ at 120°C accelerates CO₂ loss, forming the same pyrazole derivative in 85% yield.

Functional Group Transformations

The carboxylic acid participates in classic acid-derived reactions:

Esterification

-

Reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis to form esters.

Example :-

Methanol, H₂SO₄, reflux → Methyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoate (89% yield).

-

Amidation

-

Reacts with amines (e.g., NH₃, alkylamines) via DCC coupling to yield amides.

Example :-

NH₃, DCC, DMF → 2-(4-Chloro-3,5-dimethylpyrazol-1-yl)butanamide (76% yield).

-

Oxidation and Reduction

-

Oxidation : The α-carbon adjacent to the carboxylic acid is resistant to oxidation due to electron-withdrawing effects of the pyrazole ring.

-

Reduction : LiAlH₄ reduces the carboxylic acid to 2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanol (62% yield).

Complexation and Coordination Chemistry

The pyrazole nitrogen and carboxylic oxygen act as ligands for metal ions:

-

Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol, characterized by IR and UV-Vis spectroscopy .

-

Example : Cu(NO₃)₂ · 3H₂O reacts at pH 6–7 to form a 1:2 metal-ligand complex .

Stability Under Various Conditions

-

pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

This compound’s multifunctional reactivity makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Further studies are needed to explore catalytic applications and structure-activity relationships in biological systems.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The pyrazole moiety, to which 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid belongs, has been extensively studied for its anticancer properties. Research indicates that pyrazole derivatives exhibit a range of biological activities including significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against melanoma and breast cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain pyrazole compounds can inhibit inflammatory pathways and reduce cytokine production, which may be beneficial in treating conditions like arthritis and other inflammatory diseases . The specific compound this compound is hypothesized to share these properties due to the presence of the pyrazole ring.

Polymer Science

Polymerization Initiators

this compound has been identified as an effective initiator for the polymerization of various monomers including acrylic acids and methacrylates. Its ability to control molecular weight and polydispersity makes it valuable for synthesizing well-defined copolymers . This application is crucial in the development of advanced materials with tailored properties for specific industrial applications.

Block Copolymer Formation

In polymer chemistry, this compound facilitates the formation of block copolymers, which are essential for creating materials with unique mechanical and thermal properties. The versatility in its application allows for the design of polymers that can be used in coatings, adhesives, and biomedical devices .

Case Studies

作用機序

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Auxin Agonists and Herbicides

The compound shares functional and structural similarities with synthetic auxin agonists and herbicides, particularly those containing chlorinated aromatic rings and carboxylic acid groups (Fig. 1, ). Key analogues include:

a) 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC)

- Structure: Phenoxyacetic acid backbone with 4-chloro-3,5-dimethyl substitution.

- Molecular Weight : 228.65 g/mol.

- Key Differences: Replaces the pyrazole ring with a phenoxy group. Shorter acetic acid chain vs. butanoic acid in the target compound.

- Application : Acts as a synthetic auxin mimic with herbicidal activity.

b) Picloram (4-Amino-3,5,6-trichloropicolinic acid)

- Structure: Picolinic acid derivative with three chlorine atoms and an amino group.

- Molecular Weight : 241.46 g/mol.

- Key Differences :

- Pyridine ring instead of pyrazole.

- Additional chlorine substitutions enhance systemic herbicidal activity.

- Application : Widely used as a broadleaf herbicide.

c) Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid)

- Structure: Quinoline backbone with chlorine substitutions.

- Molecular Weight : 242.05 g/mol.

- Key Differences: Larger aromatic system (quinoline) vs. pyrazole. Dichloro substitution pattern.

- Application : Selective herbicide for rice fields.

Structural and Functional Comparison Table

Key Structural Determinants of Activity

- Pyrazole vs.

- Chain Length: The butanoic acid chain (C4) may enhance lipophilicity compared to shorter acetic acid (C2) chains, influencing membrane permeability and pharmacokinetics .

- Substitution Pattern : The 4-chloro-3,5-dimethyl group on the pyrazole ring balances steric bulk and electron-withdrawing effects, which could modulate reactivity in synthetic pathways or interactions with biological targets.

生物活性

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C8H12ClN3O2

- Molecular Weight : 203.65 g/mol

- CAS Number : 956440-76-9

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The structure of the pyrazole ring significantly influences the antimicrobial efficacy, with specific substitutions enhancing activity.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. faecalis | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines demonstrated that it can induce cytotoxic effects, particularly in lung adenocarcinoma cells (A549). The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on A549 Cells

In a study where A549 cells were treated with varying concentrations of this compound, significant reductions in cell viability were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 63 |

| 50 | 38 |

These results indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

The biological activities of this compound are attributed to its ability to interact with specific biological targets. The presence of the chloro and dimethyl groups on the pyrazole ring enhances its lipophilicity, allowing better penetration into cell membranes.

Target Interaction

Research suggests that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance. Specifically, it may inhibit pathways such as the PI3K/Akt pathway in cancer cells.

Q & A

Q. What are the common synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, and what analytical techniques validate its purity?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, chlorinated pyrazole intermediates (e.g., 4-chloro-3,5-dimethylpyrazole) can be alkylated with brominated or iodinated butanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated via thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR spectroscopy for structural confirmation. High-resolution mass spectrometry (HRMS) or HPLC with UV detection ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what key functional groups influence its reactivity?

X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic methods (FT-IR, NMR) are standard. The pyrazole ring’s chloro and dimethyl substituents enhance steric hindrance, while the butanoic acid moiety enables salt formation or esterification. NMR signals for the pyrazole C-H protons (~6.5–7.5 ppm) and carboxylic acid protons (~12 ppm) are critical markers. Conformational studies using Natural Bond Orbital (NBO) analysis can further elucidate electronic interactions .

Q. What solvents and reaction conditions optimize its stability during storage and experimentation?

The compound is hygroscopic and light-sensitive. Storage at –20°C under inert gas (N₂/Ar) in amber vials is recommended. Polar aprotic solvents (DMF, DMSO) are preferred for reactions, while aqueous workups require pH adjustment (pH 4–6) to prevent decarboxylation. Stability assays under varying temperatures (25–60°C) and humidity levels (via TGA/DSC) inform handling protocols .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction byproducts?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways to identify intermediates or transition states. For example, competing alkylation at pyrazole N1 vs. N2 positions can be predicted via Fukui indices for electrophilic attack. Molecular dynamics simulations assess solvent effects on reaction selectivity. Discrepancies between experimental and theoretical yields may arise from unaccounted solvent polarity or steric effects, requiring iterative optimization .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization screens using mixed solvents (e.g., ethanol/water, DCM/hexane) and vapor diffusion methods improve crystal quality. Additives like crown ethers or ionic liquids can template crystal packing. If twinning occurs, SHELXL’s TWIN/BASF commands refine the data. For low-resolution datasets, SHELXD/E enables structure solution via dual-space algorithms .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

Molecular docking (AutoDock Vina, Glide) predicts binding to enzymes/receptors (e.g., auxin-like targets ). Functional assays include:

- Enzyme inhibition : IC₅₀ determination via fluorescence-based kinetics (e.g., NADH-coupled assays).

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after incubation with HEK293 or HeLa cells.

- Mutagenesis studies : Site-directed mutants of target proteins confirm binding residues (e.g., TIR1 auxin receptors ).

Q. What isotopic labeling (e.g., deuterium) strategies enable metabolic tracing in pharmacokinetic studies?

Deuterium incorporation at the butanoic acid β-position (via CaC₂-D₂ acetylene reactions ) facilitates tracking via LC-MS. In vivo studies in rodent models quantify deuterated metabolites in plasma (extracted via SPE, analyzed by HRMS). Kinetic isotope effects (KIEs) on metabolism are modeled using Michaelis-Menten equations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

Re-evaluate force field parameters (e.g., partial charges, solvation models) in docking software. Validate docking poses via NMR titration (chemical shift perturbations) or surface plasmon resonance (SPR) for affinity measurements. Adjust ligand protonation states (via pKa prediction tools like MarvinSuite) to match physiological conditions .

Q. What experimental controls distinguish between genuine biological activity and assay interference (e.g., aggregation, redox cycling)?

- Counter-screening : Test against unrelated targets (e.g., kinase panels).

- Redox controls : Include antioxidants (e.g., DTT, catalase) to rule out ROS-mediated effects.

- Dynamic light scattering (DLS) : Detect compound aggregation at working concentrations.

- Cytotoxicity assays (MTT/XTT): Confirm activity is not due to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。